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molecular formula C35H68O4 B8760291 Dicetyl malonate CAS No. 4219-54-9

Dicetyl malonate

Cat. No. B8760291
M. Wt: 552.9 g/mol
InChI Key: DLQPKVNBNGRICI-UHFFFAOYSA-N
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Patent
US08435931B2

Procedure details

H2SO4 (conc) (0.1 mL, 0.0036 mol % was slowly added to a mixture of dimethyl malonate (2 g, 0.015 mol) and hexadecanol (15 mL, 0.061 mol) and the mixture was heated at reflux until all dimethyl malonate was converted according to TLC (approximately 4 days). The product mixture was dissolved in dichloromethane (DCM), extracted with water (3 times) and dried over MgSO4. An analytically pure sample was obtained by column chromatography on silica gel using a 1:9 mixture of ethylacetate/hexane. Yield: 5.5 g (65.7%), see JP 57067510.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([O:13][CH3:14])(=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9].C(O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].C(O[C:35](=O)[CH3:36])C.[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43]>ClCCl>[C:6]([O:13][CH2:14][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:12])[CH2:7][C:8]([O:10][CH2:11][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:35][CH3:36])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
was converted according to TLC (approximately 4 days)
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
An analytically pure sample was obtained by column chromatography on silica gel using

Outcomes

Product
Name
Type
Smiles
C(CC(=O)OCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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